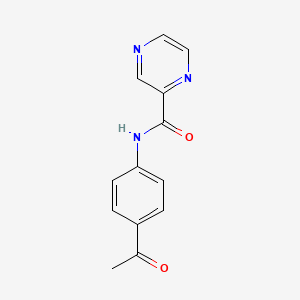

N-(4-acetylphenyl)-2-pyrazinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-acetylphenyl)-2-pyrazinecarboxamide is a chemical compound derived from the pyrazine group. This compound is involved in various chemical reactions and possesses several chemical and physical properties that make it a subject of interest in organic chemistry and pharmaceutical research.

Synthesis Analysis

The synthesis of this compound can involve multiple steps, including the condensation of pyrazine-2,3-dicarboxylic acid anhydride with aminoacetophenones leading to the formation of the target compound. These reactions involve electrophilic and nucleophilic agents and can be catalyzed by various reagents under different conditions (El-Wahab et al., 2006).

Molecular Structure Analysis

The molecular structure of this compound can be characterized using spectroscopic techniques such as NMR, IR, and mass spectrometry. These analytical methods help in determining the structural attributes and confirming the identity of the synthesized compound (El-Wahab et al., 2006).

Chemical Reactions and Properties

This compound undergoes various chemical reactions including condensation, Michael addition, and reactions with electrophilic and nucleophilic reagents. These reactions are crucial for modifying the structure and enhancing the biological activity of the compound (El-Wahab et al., 2006).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystalline structure can be analyzed through various experimental techniques. These properties are essential for understanding the behavior of this compound in different environments and for its application in drug formulation (Reddy Naredla et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are crucial for the application of this compound in medicinal chemistry. Studies on these properties can lead to the development of new pharmaceutical agents (Reddy Naredla et al., 2013).

Mécanisme D'action

Target of Action

N-(4-acetylphenyl)pyrazine-2-carboxamide, also known as CBMicro_024250, is a derivative of pyrazinamide . Pyrazinamide is an antituberculosis agent that is highly specific and active only against Mycobacterium tuberculosis . Therefore, it can be inferred that the primary target of CBMicro_024250 is likely to be Mycobacterium tuberculosis.

Mode of Action

The mode of action of pyrazinamide, and by extension CBMicro_024250, is unique. It is active only at a slightly acidic pH, both in vitro and in vivo . Pyrazinamide gets activated to pyrazinoic acid in the bacilli where it interferes with fatty acid synthase FAS I . This interferes with the bacterium’s ability to synthesize new fatty acids, which are required for growth and replication .

Result of Action

The result of CBMicro_024250’s action is the inhibition of growth and replication of Mycobacterium tuberculosis . By disrupting the synthesis of new fatty acids, it weakens the bacterial cell wall, leading to the death of the bacteria .

Action Environment

The action of CBMicro_024250 is influenced by the pH of the environment. It is most active in slightly acidic conditions, which are typically found in the phagosomes of macrophages where Mycobacterium tuberculosis resides . This suggests that the efficacy of CBMicro_024250 may be influenced by factors that alter the pH of its environment.

Propriétés

IUPAC Name |

N-(4-acetylphenyl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c1-9(17)10-2-4-11(5-3-10)16-13(18)12-8-14-6-7-15-12/h2-8H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTZIBIWFJTBRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-cyclopentyl-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5864210.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B5864214.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5864236.png)

![methyl 2-{[(3-chlorophenyl)amino]carbonyl}hydrazinecarboxylate](/img/structure/B5864244.png)

![4-[({[amino(3,4-dimethoxyphenyl)methylene]amino}oxy)carbonyl]phenyl acetate](/img/structure/B5864245.png)

![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}isonicotinohydrazide](/img/structure/B5864249.png)

![2-chloro-N'-{[(4-isopropylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5864261.png)